N-(1-acetylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Overview
Description
N-(1-acetylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that features an indole moiety fused with a benzodioxine ring and a sulfonamide group
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria .
Mode of Action
By binding to the enzyme’s active site, sulfonamides prevent PABA from accessing it, thereby inhibiting the enzyme and disrupting folic acid synthesis .
Biochemical Pathways
Sulfonamides affect the biochemical pathway of folic acid synthesis in bacteria. By inhibiting dihydropteroate synthetase, they prevent the conversion of PABA and dihydropteroate diphosphate to dihydropteroate, a precursor of folic acid. This disruption in the pathway leads to a deficiency of folic acid, which is essential for bacterial growth and replication .
Result of Action
The compound’s antibacterial activity has been demonstrated in studies . It has shown potential in inhibiting the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Klebsiella pneumoniae .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution. Additionally, the presence of other substances, such as food or other drugs, can also influence its pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of the indole and benzodioxine intermediates. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core . The benzodioxine ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide . The final step involves the sulfonation of the indole-benzodioxine intermediate using sulfonyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(1-acetylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
N-(1-acetylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitro-N-(substituted-benzyl)benzenesulfonamides .
- 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide .
Uniqueness
N-(1-acetylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is unique due to its combination of an indole moiety, benzodioxine ring, and sulfonamide group. This unique structure imparts specific chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-12(21)20-7-6-13-2-3-14(10-16(13)20)19-26(22,23)15-4-5-17-18(11-15)25-9-8-24-17/h2-5,10-11,19H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWZEVNBDXPITK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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